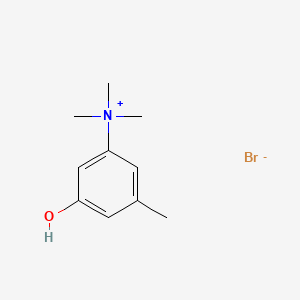
(5-Hydroxy-m-tolyl)trimethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Hydroxy-m-tolyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H16NOBr. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group attached to a methyl-substituted phenyl ring, along with a trimethylammonium group and a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-m-tolyl)trimethylammonium bromide typically involves the quaternization of (5-Hydroxy-m-tolyl)amine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient production of this compound.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents such as water or methanol.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted ammonium salts.
科学研究应用
(5-Hydroxy-m-tolyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
作用机制
The mechanism of action of (5-Hydroxy-m-tolyl)trimethylammonium bromide involves its interaction with cell membranes. The trimethylammonium group interacts with the negatively charged phospholipid head groups, disrupting the membrane structure. This leads to increased permeability and eventual cell lysis. The hydroxy group may also participate in hydrogen bonding, further stabilizing the interaction with the membrane.
相似化合物的比较
- (5-Hydroxy-o-tolyl)trimethylammonium bromide
- (5-Bromopentyl)trimethylammonium bromide
- Benzyltrimethylammonium bromide
Comparison:
- (5-Hydroxy-o-tolyl)trimethylammonium bromide: Similar structure but with the hydroxy group in the ortho position. This positional difference can affect the compound’s reactivity and interaction with biological membranes.
- (5-Bromopentyl)trimethylammonium bromide: Contains a bromopentyl group instead of a hydroxy-m-tolyl group, leading to different chemical properties and applications.
- Benzyltrimethylammonium bromide: Lacks the hydroxy group, which significantly alters its chemical reactivity and biological activity.
(5-Hydroxy-m-tolyl)trimethylammonium bromide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not observed in its analogs.
属性
CAS 编号 |
66967-99-5 |
|---|---|
分子式 |
C10H16BrNO |
分子量 |
246.14 g/mol |
IUPAC 名称 |
(3-hydroxy-5-methylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-8-5-9(11(2,3)4)7-10(12)6-8;/h5-7H,1-4H3;1H |
InChI 键 |
WLAJCVWBERTRKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)O)[N+](C)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


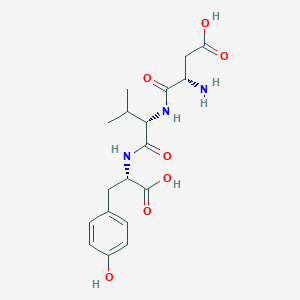
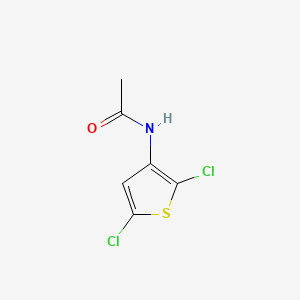
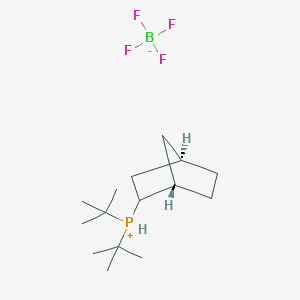
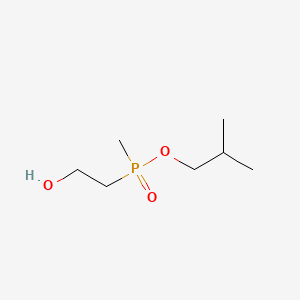
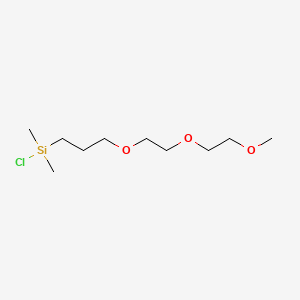
![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
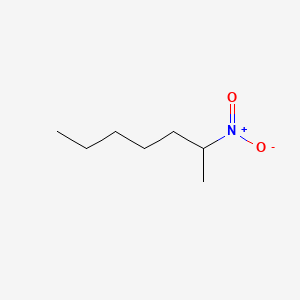
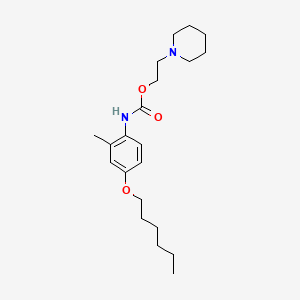
![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)


![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
